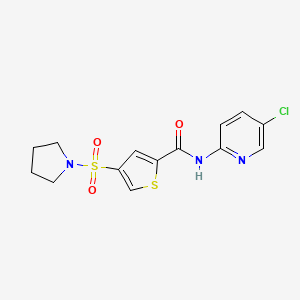

![molecular formula C22H21NO2 B5526472 2-[(4'-methyl-4-biphenylyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5526472.png)

2-[(4'-methyl-4-biphenylyl)oxy]-N-(4-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamides, including "2-[(4'-methyl-4-biphenylyl)oxy]-N-(4-methylphenyl)acetamide", play a crucial role in various scientific and industrial applications due to their unique chemical structures and properties. These compounds are of interest for their potential biological activities and as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of acetamides often involves the condensation of acyl chlorides with amines or the acetylation of aniline derivatives. For instance, Ghazzali et al. (2012) detailed a microwave-assisted synthesis for related acetamide derivatives, showcasing efficient methods for producing such compounds with potential antimicrobial activity (Ghazzali et al., 2012).

Molecular Structure Analysis

Structural elucidation is critical for understanding the properties and reactivity of acetamides. The crystal structure of similar acetamides has been reported, providing insights into their molecular geometries and intermolecular interactions, as seen in studies by Gowda et al. (2007), who examined the conformation and bonding parameters of N-(2-methylphenyl)acetamide (Gowda et al., 2007).

Chemical Reactions and Properties

Acetamides participate in various chemical reactions, including hydrolysis, amidation, and substitution reactions, which are essential for further functionalization and application of these compounds. Their reactivity is influenced by the substituents on the phenyl rings and the acetamide nitrogen, which can be leveraged to synthesize targeted molecules with desired properties.

Physical Properties Analysis

The physical properties of acetamides, such as solubility, melting point, and boiling point, are significantly affected by their molecular structure. The presence of alkyl or aryl groups attached to the nitrogen atom or the phenyl ring can alter these properties, impacting their application in pharmaceutical and material sciences.

Chemical Properties Analysis

The chemical properties of acetamides, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal for their biological activity and their use as intermediates in organic synthesis. Studies on similar compounds, such as the work by Arjunan et al. (2009) on dichloroacetamides, provide insight into how structural variations influence these properties (Arjunan et al., 2009).

Scientific Research Applications

Pharmaceutical Formulation and Drug Development

Research into compounds with similar structures has been focused on their potential pharmaceutical applications. For instance, studies have explored the chemoselective acetylation of phenol derivatives, highlighting the utility of specific acetamide compounds as intermediates in the synthesis of drugs, including antimalarial medications. The optimization of reaction conditions, such as the use of different acyl donors and temperatures, has been a particular focus, underscoring the role these compounds can play in developing more efficient drug synthesis processes (Magadum & Yadav, 2018).

Synthesis and Chemical Reactions

The versatility of acetamide derivatives in chemical synthesis has been demonstrated through various studies. For example, the development of new synthetic methodologies using acetamide groups allows for regioselective activation and subsequent coupling reactions. This research shows the acetamide group's role as a quasi-leaving group in palladium-catalyzed C-C-coupling reactions, indicating potential pathways for synthesizing complex organic molecules and potential applications in material science and drug development (Schmidt et al., 2015).

Material Science

Acetamide derivatives have also been explored for their applications in material science, particularly in the synthesis of novel compounds with potential optical properties. Research into pyrone derivatives, for instance, has combined structural analysis with computational studies to understand these compounds' properties better. Such studies highlight the potential of acetamide derivatives in developing new materials with specific optical characteristics, which could have applications in electronics, photonics, and as chemical sensors (Sebhaoui et al., 2020).

Antimicrobial and Antifungal Applications

Further research has been conducted into the antimicrobial and antifungal properties of acetamide derivatives. For example, the synthesis and biological assessment of certain acetamide compounds have shown significant activity against bacterial and fungal species. This line of research is crucial for developing new antimicrobial agents, particularly in light of increasing resistance to existing drugs. The exploration of these compounds' hemolytic activity also contributes to our understanding of their potential therapeutic index and safety profile (Gul et al., 2017).

properties

IUPAC Name |

N-(4-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c1-16-3-7-18(8-4-16)19-9-13-21(14-10-19)25-15-22(24)23-20-11-5-17(2)6-12-20/h3-14H,15H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSQAQBAYGEDEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4'-methylbiphenyl-4-yl)oxy]-N-(4-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5526395.png)

![3-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5526404.png)

![methyl {3-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5526410.png)

![2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide](/img/structure/B5526433.png)

![2-(3,4-difluorobenzyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526440.png)

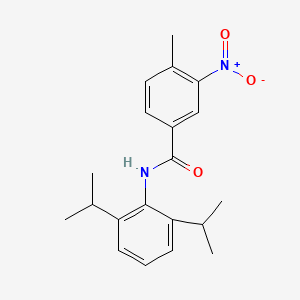

![4-[hydroxy(4-nitrophenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526447.png)

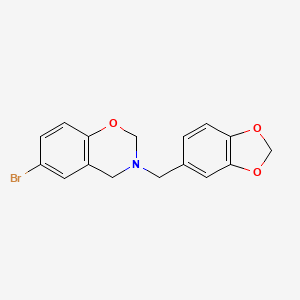

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B5526450.png)

![3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanenitrile](/img/structure/B5526466.png)

![3-{[benzyl(methyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5526468.png)

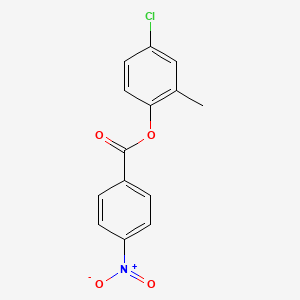

![2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate](/img/structure/B5526483.png)